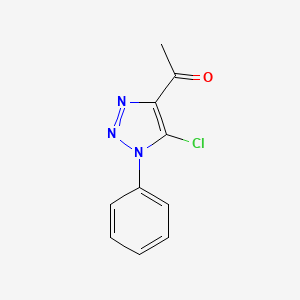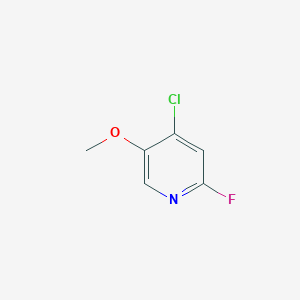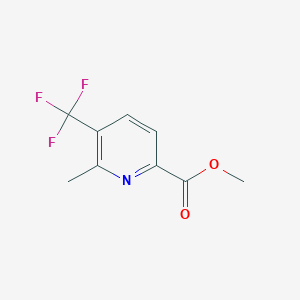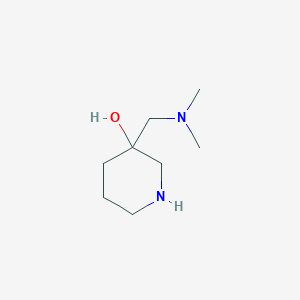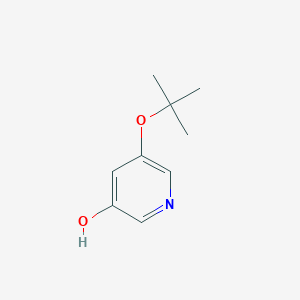
5-(Tert-butoxy)pyridin-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Tert-butoxy)pyridin-3-OL is an organic compound that features a pyridine ring substituted with a tert-butoxy group at the 5-position and a hydroxyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butoxy)pyridin-3-OL typically involves the introduction of the tert-butoxy group and the hydroxyl group onto the pyridine ring. One common method is through the use of tert-butyl hydroperoxide as a reagent in the presence of a catalyst to introduce the tert-butoxy group. The hydroxyl group can be introduced via a hydroxylation reaction using appropriate oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often use continuous flow reactors and advanced purification techniques to ensure the consistent quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
5-(Tert-butoxy)pyridin-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or modify the tert-butoxy group.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine ketones or aldehydes, while reduction can produce deoxygenated pyridine derivatives.
Aplicaciones Científicas De Investigación
5-(Tert-butoxy)pyridin-3-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(Tert-butoxy)pyridin-3-OL involves its interaction with molecular targets such as enzymes or receptors. The tert-butoxy group and hydroxyl group can participate in hydrogen bonding and other interactions that modulate the activity of these targets. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor activation.
Comparación Con Compuestos Similares
Similar Compounds
5-(Tert-butyl)pyridin-3-OL: Similar structure but with a tert-butyl group instead of tert-butoxy.
3-Hydroxypyridine: Lacks the tert-butoxy group, making it less bulky and potentially less selective in its interactions.
5-(Methoxy)pyridin-3-OL: Contains a methoxy group instead of tert-butoxy, which may alter its reactivity and interactions.
Uniqueness
5-(Tert-butoxy)pyridin-3-OL is unique due to the presence of both the tert-butoxy and hydroxyl groups, which confer specific steric and electronic properties. These properties can enhance its selectivity and efficacy in various applications compared to similar compounds.
Propiedades
Fórmula molecular |
C9H13NO2 |
|---|---|
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
5-[(2-methylpropan-2-yl)oxy]pyridin-3-ol |
InChI |
InChI=1S/C9H13NO2/c1-9(2,3)12-8-4-7(11)5-10-6-8/h4-6,11H,1-3H3 |
Clave InChI |
ODGHHNUOQKJGQJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CN=CC(=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



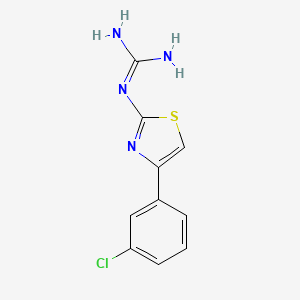
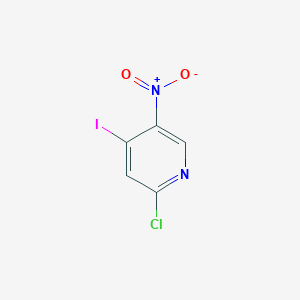
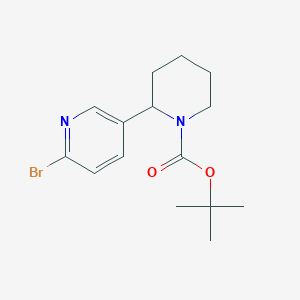



![2-amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide](/img/structure/B11808634.png)

